molecular formula C7H3Cl2N3 B1314816 2,4-Dichloropyrido[3,2-D]pyrimidine CAS No. 39551-54-7

2,4-Dichloropyrido[3,2-D]pyrimidine

Cat. No. B1314816
CAS RN: 39551-54-7
M. Wt: 200.02 g/mol
InChI Key: UVVFNZJVLRJSMW-UHFFFAOYSA-N
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Description

2,4-Dichloropyrido[3,2-D]pyrimidine is a chemical compound with the molecular formula C7H3Cl2N3 and a molecular weight of 200.03 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyrido[3,2-D]pyrimidine consists of a pyrimidine ring fused with a pyridine ring. The pyrimidine ring contains two nitrogen atoms, while the pyridine ring contains one nitrogen atom . The compound has two chlorine atoms attached, which may influence its reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

2,4-Dichloropyrido[3,2-D]pyrimidine is a solid substance with a molecular weight of 200.03 . It is recommended to be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

  • Selective Bifunctionalization in Organic Synthesis : This compound is used for selective disubstitution processes, notably in Suzuki and Stille cross-coupling reactions. The monosubstituted compound, 4-tert-butylamino-2-chloro-pyrido[2,3-d]pyrimidine, can be synthesized with high yields through these methods (Lavecchia, Berteina‐Raboin, & Guillaumet, 2005).

  • Synthesis of Highly Functionalized Derivatives : Another application is in the efficient and original synthesis of various 2-substituted pyrido(3,2-d)pyrimidines. This involves a regioselective pallado-dehalogenation leading to 2-chloropyrido(3,2-d)pyrimidine, which is then used in SNAr and palladium-catalyzed cross-coupling reactions (Tikad et al., 2009).

  • Access to Dissymmetric Derivatives : The compound is central to the first access to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines. This involves palladium-catalyzed reactions with regioselective chlorine discrimination, opening new pathways in the synthesis of various bis-functionalized pyrimidine series (Tikad et al., 2007).

  • One-Pot Synthesis Methods : Efficient one-pot synthesis methods for creating 2,4-disubstituted pyrido[3,2-d]pyrimidines have also been developed, showcasing the versatility of this compound in complex organic syntheses (Tikad et al., 2009).

  • Synthesis of Antitumor Agents : In medicinal chemistry, it has been used in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain cancers (Grivsky et al., 1980).

Safety And Hazards

2,4-Dichloropyrido[3,2-D]pyrimidine is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

2,4-dichloropyrido[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVFNZJVLRJSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474714
Record name 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloropyrido[3,2-D]pyrimidine

CAS RN

39551-54-7
Record name 2,4-DICHLOROPYRIDO[3,2-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloropyrido[3,2-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
G Bouscary-Desforges, A Bombrun… - The Journal of …, 2012 - ACS Publications
We report herein an efficient route for the synthesis of 2,4,8-trichloropyrido[3,2-d]pyrimidines 1 with R 1 substituents at C-6. The potential of such scaffolds was demonstrated by the …
Number of citations: 12 pubs.acs.org
G Bouscary-Desforges, A Bombrun… - The Journal of …, 2012 - ACS Publications
We report herein the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives 2 and their regioselective diversification through S N Ar and metal-catalyzed cross-coupling …
Number of citations: 16 pubs.acs.org
A Tikad, S Routier, M Akssira, JM Leger, C Jarry… - …, 2009 - thieme-connect.com
The efficient and original synthesis of various 2-substituted pyrido [3, 2-d] pyrimidines is reported. Starting from 2, 4-dichloropyrido [3, 2-d] pyrimidine, a regioselective pallado-…
Number of citations: 16 www.thieme-connect.com
T Mohamed, MK Mann, PPN Rao - RSC advances, 2017 - pubs.rsc.org
A quinazoline and pyrido[3,2-d]pyrimidine based compound library was designed, synthesized and evaluated as multi-targeting agents aimed at Alzheimer's disease (AD). The SAR …
Number of citations: 13 pubs.rsc.org
A Tikad, S Routier, M Akssira… - Organic & Biomolecular …, 2009 - pubs.rsc.org
An efficient and original synthesis of various 2,4-disubstituted pyrido[3,2-d]pyrimidines is reported. One-pot di(het)arylation and diamination approaches were used to obtain highly …
Number of citations: 27 pubs.rsc.org
RK Robins, GH Hitchings - Journal of the American Chemical …, 1956 - ACS Publications
The fusion of urea with 3-aminopicolinic acid yields 2, 4-dihydroxypyrido [3, 2-d] pyrimidine (V). This substance has served as a starting material from whichthere has been prepared a …
Number of citations: 16 pubs.acs.org
K Leškovskis, A Mishnev, I Novosjolova, M Turks - Molecules, 2022 - mdpi.com
A straightforward method for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine in SnAr reactions with N-, O-, and S- …
Number of citations: 3 www.mdpi.com
SM Boyomi, AKM Ismaiel, HM Eisa… - Archives of Pharmacal …, 1989 - Springer
Reaction of 6-(acetoxymethyl)-2,4-dichloropyrido[3,2-d]pyrimidine (I) with some nucleophiles was investigated. When I reacted with sodium azide afforded 2,4-diazido derivative (II). …
Number of citations: 1 link.springer.com
A Srinivasan, AD Broom - The Journal of Organic Chemistry, 1981 - ACS Publications
A new, general approachto the synthesis of numerous 8-deazafolate and 8-deazaaminopterin analogues is described. The key intermediate, 6-(acetoxymethyl)-2, 4-dichloropyrido [3, 2-…
Number of citations: 46 pubs.acs.org
A Tikad, O Dehbi, M Akssira, M Aadil, S Massip… - …, 2013 - thieme-connect.com
An efficient and original synthesis of various 2,7-disubstituted pyrido[3,2-d]pyrimidines is reported. The first synthesis of 2,7-dichloropyrido[3,2-d]pyrimidine, by selective palladium-…
Number of citations: 6 www.thieme-connect.com

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